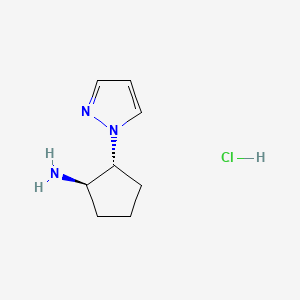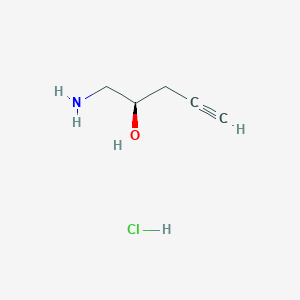
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride
Vue d'ensemble
Description
(1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, also known as JNJ-40411813, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. The compound has been shown to have promising effects in preclinical studies and is currently being investigated in clinical trials.
Applications De Recherche Scientifique
Synthesis and Chemical Properties : A study by Potapov et al. (2007) describes the synthesis of flexible ligands related to pyrazole compounds, which includes substances similar to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride. They present a facile procedure for creating these compounds, indicating their potential for easy production and application in various chemical processes (Potapov et al., 2007).
Catalytic Applications : Matiwane et al. (2020) explored the use of pyrazolyl compounds, including those structurally similar to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, as catalysts for the copolymerization of CO2 and cyclohexene oxide. This indicates potential applications in polymer production and environmental chemistry (Matiwane et al., 2020).
Pharmaceutical and Biological Research : Díaz et al. (2012) synthesized a series of 1-arylpyrazoles, which are structurally related to (1R,2R)-2-(1H-pyrazol-1-yl)cyclopentan-1-amine hydrochloride, and evaluated their activity as σ(1) receptor antagonists. This suggests the potential use of similar compounds in the development of drugs targeting specific receptors (Díaz et al., 2012).
Material Science and Coordination Chemistry : Lopera et al. (2020) reported on complexes formed by macrocycles containing 1H-pyrazole, which are related to the compound . This research could have implications in the field of material science, particularly in the design of new materials with specific molecular architectures (Lopera et al., 2020).
Synthesis of Polyheterocyclic Systems : Sirakanyan et al. (2021) focused on the synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, demonstrating the versatility of pyrazole derivatives in creating complex molecular structures. This research highlights the potential for developing novel compounds with diverse applications in chemistry and pharmacology (Sirakanyan et al., 2021).
Propriétés
IUPAC Name |
(1R,2R)-2-pyrazol-1-ylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-3-1-4-8(7)11-6-2-5-10-11;/h2,5-8H,1,3-4,9H2;1H/t7-,8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFUNXQBKBEWIW-SCLLHFNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N2C=CC=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5,5-Dimethyl-3-[(5-methyl-2-phenylpyrazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1413395.png)


![6-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-amine trihydrochloride](/img/structure/B1413399.png)
![Methyl 6-[(4-chlorobutanoyl)amino]nicotinate](/img/structure/B1413401.png)
![3-[(2-Chloro-4-nitrophenyl)carbamoyl]benzenesulfonyl chloride](/img/structure/B1413403.png)